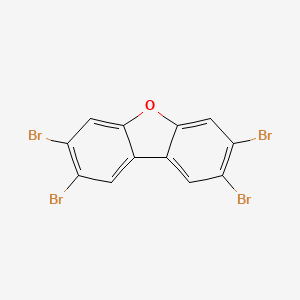

2,3,7,8-Tetrabromodibenzofuran

説明

Contextual Significance of Polybrominated Dibenzofurans (PBDFs) in Environmental Contaminant Science

Polybrominated dibenzofurans (PBDFs) represent a class of persistent organic pollutants (POPs) that have garnered significant attention in environmental science due to their structural similarity and comparable toxicity to the well-known polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). researchgate.netdiva-portal.org These compounds are not intentionally produced but are formed as unintentional byproducts during various industrial processes. t3db.caisotope.com A primary source of PBDFs is the production and thermal degradation of brominated flame retardants (BFRs), which are widely used in plastics, electronics, and textiles. diva-portal.orgpops.int

PBDFs are characterized by their persistence in the environment, resistance to degradation, and lipophilic (fat-loving) nature, which leads to their bioaccumulation in the fatty tissues of organisms and biomagnification up the food chain. diva-portal.orgisotope.comipen.org Their presence has been detected in diverse environmental matrices, including air, soil, sediment, and biota, as well as in human tissues such as adipose tissue and blood. diva-portal.orgresearchgate.netnih.gov The widespread distribution of these contaminants, even in remote locations, underscores their potential for long-range environmental transport. diva-portal.orgepa.gov

The toxicity of many PBDF congeners is mediated through the aryl hydrocarbon receptor (AhR), a mechanism shared with their chlorinated counterparts. t3db.canih.govnih.gov This interaction can trigger a cascade of biological and toxic effects. t3db.canih.gov Consequently, the World Health Organization has considered the inclusion of certain brominated congeners in the Toxic Equivalency Factor (TEF) concept, which is used to assess the risk of dioxin-like compounds. nih.govnih.gov This highlights the growing recognition of PBDFs as significant environmental contaminants with potential risks to human health and ecosystems.

Overview of 2,3,7,8-Tetrabromodibenzofuran as a Key Congener in Environmental Studies

Among the various PBDFs, this compound (2,3,7,8-TBDF) is a congener of particular interest to researchers. Its significance stems from its specific chemical structure, with bromine atoms at the 2, 3, 7, and 8 positions, which is analogous to the most toxic chlorinated dioxin, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). diva-portal.orgpops.int This lateral substitution pattern is a key determinant of its biological potency and "dioxin-like" toxicity. nih.govpops.int

2,3,7,8-TBDF is formed as a trace impurity during the production of certain BFRs and can also be generated during the combustion of materials containing these flame retardants. pops.intvliz.be Its presence has been confirmed in various environmental samples and human tissues, indicating widespread environmental contamination. diva-portal.orgipen.orgresearchgate.net Like other 2,3,7,8-substituted congeners, 2,3,7,8-TBDF exhibits persistence in the environment and has the potential to bioaccumulate. isotope.comnih.gov

The table below summarizes the key properties of this compound.

| Property | Value |

| Chemical Formula | C₁₂H₄Br₄O |

| Molecular Weight | 483.776 g/mol |

| CAS Registry Number | 67733-57-7 |

| Appearance | Colorless crystals |

| Synonyms | 2,3,7,8-TBDF, Dibenzofuran (B1670420), 2,3,7,8-tetrabromo- |

Data sourced from multiple references. t3db.canih.govnist.gov

Foundational Research and Emerging Areas in this compound Investigations

Initial research on 2,3,7,8-TBDF focused on its identification, analytical detection, and understanding its toxicological profile, often in comparison to its chlorinated analogue, TCDD. nih.gov Early studies established its teratogenic effects in mice, such as cleft palate and hydronephrosis, which are characteristic of dioxin-like compounds. nih.govsci-hub.se Foundational work also centered on its ability to bind to the AhR and induce associated enzymatic and toxic responses. t3db.canih.gov

Current and emerging areas of research are expanding upon this foundation. There is a growing focus on understanding the toxicokinetics of 2,3,7,8-TBDF, including its uptake, distribution, metabolism, and elimination in biological systems. nih.gov Recent studies have investigated its developmental neurotoxicity, revealing potential behavioral impairments in offspring exposed in utero and via lactation. researchgate.netnih.gov

Furthermore, researchers are exploring the contribution of 2,3,7,8-TBDF and other PBDFs to the total toxic equivalency (TEQ) in various environmental and biological samples. nih.govnih.gov This is crucial for a more accurate risk assessment of complex mixtures of dioxin-like compounds. The development of more sophisticated analytical methods continues to be important for detecting and quantifying low levels of 2,3,7,8-TBDF in complex matrices. vliz.beepa.govcdc.gov Another area of investigation is its effects on aquatic organisms, with studies evaluating its toxicity in fish early life stages. ehime-u.ac.jp

Unintentional Generation Mechanisms

The primary route for the formation of 2,3,7,8-TBDF is through the thermal decomposition of consumer and industrial products containing brominated flame retardants. These processes, often occurring at elevated temperatures, can inadvertently create the necessary conditions for the synthesis of this toxic compound.

Brominated flame retardants are incorporated into a vast array of products, including plastics, electronics, and textiles, to inhibit or delay the spread of fire. However, under certain thermal conditions, these well-intentioned additives can become precursors to harmful substances like 2,3,7,8-TBDF.

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, and combustion, which involves burning in the presence of oxygen, are key processes in the formation of 2,3,7,8-TBDF from BFRs. During the heating of materials containing BFRs, such as in accidental fires or during the recycling and disposal of electronic waste, these compounds break down and can reform into polybrominated dibenzofurans (PBDFs), including the highly toxic 2,3,7,8-isomer. The levels of these contaminants can be significantly increased by combustion. nih.gov

Several commonly used brominated flame retardants have been identified as significant precursors to the formation of 2,3,7,8-TBDF and other polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).

Polybrominated Diphenyl Ethers (PBDEs): PBDEs are a major class of BFRs that have been widely used in a variety of consumer products. Research has shown that during pyrolysis, PBDEs can transform into PBDFs and PBDDs. nih.govbohrium.com Specifically, it has been found that 2,2',4,4',5,5'-hexaBDE (BDE-153) can transform into the highly toxic 2,3,7,8-tetraBDD. nih.govbohrium.com Lower brominated PBDEs are more likely to transform into PBDD/Fs, while higher brominated PBDEs tend to break the ether bond to form polybromobenzene. nih.govbohrium.com

Tetrabromobisphenol A (TBBPA): As one of the most widely used BFRs, TBBPA is another significant precursor. nih.gov Thermal decomposition of TBBPA, both through pyrolysis and combustion, has been shown to produce a range of brominated pollutants, including polybrominated dibenzo-p-dioxins and furans in the parts-per-million range. nih.gov

Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs): These compounds, which can be metabolites of PBDEs or exist as natural products, are also precursors to PBDD/Fs. Studies have shown that OH-PBDEs can be transformed into PBDD/Fs through oxidation processes mediated by metal oxides like goethite and MnOₓ, particularly under dry conditions. nih.gov

The following table summarizes the formation of PBDD/Fs from the pyrolysis of various PBDE congeners.

| PBDE Congener | Precursor to PBDD/Fs | Notes |

| Lower brominated PBDEs | Yes | More likely to transform into PBDD/Fs. nih.govbohrium.com |

| Higher brominated PBDEs | No | Favors breaking of the ether bond to form polybromobenzene. nih.govbohrium.com |

| 2,2',4,4',5,5'-hexaBDE (BDE-153) | Yes | Can transform into 2,3,7,8-tetraBDD. nih.govbohrium.com |

The formation of 2,3,7,8-TBDF is highly dependent on the thermal conditions and the availability of oxygen. The presence of HBr and brominated light hydrocarbons, which are intermediates in the formation of PBDD/Fs, increases with temperature and in the presence of oxygen. nih.gov Studies on the thermal decomposition of TBBPA have shown that the formation of polybrominated dibenzo-p-dioxins and furans occurs at temperatures between 650 and 800 °C. nih.gov For the chlorinated analogue, 2,3,7,8-TCDD, formation from its precursor 2,4,5-T decreases significantly as the temperature rises to 800°C. researchgate.net

Oxygen is a crucial factor in the formation of PBDD/Fs through de novo synthesis, a process that involves the formation of these compounds from elemental carbon and inorganic halides. Oxygen facilitates the conversion of inorganic bromine to organic bromine and the bromination of carbon structures. aaqr.org It also promotes the oxidation of the carbon structure, leading to the release of PBDD/Fs. aaqr.org

The formation of 2,3,7,8-TBDF from brominated flame retardants involves a series of complex chemical reactions. While the exact mechanisms are still under investigation, several key pathways have been proposed:

C-C Coupling: Cross-dehydrogenative coupling (CDC) is a class of reactions that form C-C bonds directly from two C-H bonds under oxidative conditions. nih.gov This type of reaction is considered a potential pathway for the formation of the dibenzofuran backbone from precursor molecules.

Debromination: This process involves the removal of bromine atoms from the precursor molecules. The debromination of TBBPA is a key step in its pyrolysis, especially in the presence of hydrogen radicals, which significantly lowers the energy barrier for this reaction. nih.gov

Bromine Substitution: This involves the addition of bromine atoms to the aromatic rings of precursor molecules or their degradation products. Metal species, such as iron, copper, manganese, and antimony, can act as catalysts in the bromination of aromatic compounds, leading to the formation of PBDD/Fs. acs.orgacs.org

Rearrangement Reactions: In some cases, rearrangement of the molecular structure of the precursor or intermediate compounds can occur, leading to the formation of the dibenzofuran structure.

The formation of PBDDs from bromophenols containing ortho-bromine atoms is believed to proceed via a brominated phenoxyphenol intermediate. researchgate.net In contrast, the formation of PBDFs from bromophenols with an ortho-hydrogen is thought to occur through a brominated dihydroxybiphenyl intermediate. researchgate.net

Beyond the thermal degradation of consumer products, several industrial and anthropogenic activities are significant sources of 2,3,7,8-TBDF and other PBDD/Fs.

Waste Incineration: Municipal and industrial waste incinerators are major sources of PBDD/Fs. nih.gov The concentrations of PBDD/Fs in the flue gases of industrial waste incinerators can be significantly higher than those from municipal solid waste incinerators. nih.gov A high correlation has been observed between the concentrations of PBDD/Fs and their chlorinated counterparts (PCDD/Fs) in incinerator emissions, suggesting similar formation mechanisms. nih.gov

Metal Recycling: The recycling of metals, particularly from electronic waste, can release PBDD/Fs into the environment. diva-portal.org Informal e-waste recycling activities, which often involve open burning, can lead to particularly high emissions. diva-portal.org

Industrial Effluents: While specific data on 2,3,7,8-TBDF in industrial effluents is limited, the presence of PBDD/Fs in sewage sludge and their detection in the vicinity of industrial facilities suggest that industrial wastewater can be a source of these compounds. nih.gov

The following table provides an overview of PBDD/F concentrations found in emissions from different types of incinerators.

| Incinerator Type | Average PBDD/F Concentration (pg/Nm³) | Average PBDD/F TEQ Concentration (pg TEQ/Nm³) |

| Municipal Solid Waste Incinerators (MSWIs) | 2.28 nih.gov | 0.557 nih.gov |

| Industrial Waste Incinerators (IWIs) | 18.2 nih.gov | 4.17 nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3,7,8-tetrabromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br4O/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSRVQXNLHZQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3OC2=CC(=C1Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073605 | |

| Record name | 2,3,7,8-Tetrabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67733-57-7 | |

| Record name | 2,3,7,8-Tetrabromodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67733-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,7,8-Tetrabromodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067733577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,7,8-Tetrabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,7,8-TETRABROMODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM0PVY4W34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Distribution and Transport Dynamics of 2,3,7,8 Tetrabromodibenzofuran

Occurrence in Various Environmental Compartments

2,3,7,8-TBDF has been detected across a range of environmental media, indicative of its widespread distribution. Its physicochemical properties, including low water solubility and high lipophilicity, govern its partitioning behavior in the environment, leading to its accumulation in specific compartments.

Atmospheric Presence and Deposition

As a semi-volatile organic compound, 2,3,7,8-TBDF can exist in the atmosphere in both the vapor phase and adsorbed to particulate matter. This atmospheric presence is a critical factor in its potential for long-distance travel. Studies on polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) have estimated atmospheric half-lives to range from 6.4 to 504 days, which is a key indicator for their potential for long-range environmental transport. The presence of PBDD/Fs, including 2,3,7,8-TBDF, in remote regions such as the Arctic provides strong evidence of their atmospheric transport and subsequent deposition.

Aquatic Distribution in Water Bodies and Sediments

Due to its hydrophobic nature, 2,3,7,8-TBDF has a strong tendency to partition from the water column and adsorb to suspended particles and bottom sediments. Consequently, aquatic sediments often act as a significant sink and long-term reservoir for this compound. While specific concentrations of 2,3,7,8-TBDF in water are often low or below detection limits, its accumulation in sediment can be substantial. For instance, studies on related chlorinated compounds have shown concentrations in sediments to be several orders of magnitude higher than in the overlying water. Research on PBDD/Fs in lake sediments has demonstrated their persistence over time, with sediment cores providing a historical record of deposition.

Table 1: Illustrative Concentrations of Related Furans in Aquatic Sediments

| Location | Compound | Sediment Concentration (pg/g dry wt.) |

| Tittabawassee River, MI | 2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF) | Predominant congener in downstream sediments |

| Great Lakes | Total PBDEs | Lakewide average of 3.4 ng/g in Lake Superior |

| Various US Lakes | Dioxins and Furans | Background level of 5.3 ng/kg in non-impacted lakes |

Note: This table includes data for the closely related chlorinated analog (TCDF) and a broader class of brominated compounds (PBDEs) to provide context due to the limited availability of specific 2,3,7,8-TBDF sediment data.

Terrestrial Accumulation in Soils

Similar to aquatic sediments, soils, particularly those with high organic carbon content, serve as a major repository for 2,3,7,8-TBDF. Deposition from the atmosphere is a primary pathway for the contamination of terrestrial ecosystems. Industrial activities, such as waste incineration and metal production, can be significant local sources, leading to elevated concentrations in nearby soils. Studies on the chlorinated analog, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), have shown that soil concentrations in contaminated areas can reach the parts-per-billion range, significantly higher than background levels which are typically in the parts-per-trillion range.

Detection in Environmental Biota

The lipophilic properties of 2,3,7,8-TBDF facilitate its accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. This leads to its magnification through the food web (biomagnification). Consequently, organisms at higher trophic levels, such as predatory fish, birds, and marine mammals, are expected to have higher concentrations of this compound. Animal experiments have indicated that 2,3,7,8-TBDF can exhibit developmental toxicity in exposed fetal mice. While specific field data for 2,3,7,8-TBDF in a wide range of biota are limited, studies on the broader class of PBDD/Fs have confirmed their presence in various wildlife species, including those in remote ecosystems like the Arctic.

Table 2: Bioaccumulation Indicators for Related Dioxin-like Compounds

| Organism | Compound | Bioconcentration Factor (BCF) / Biomagnification Factor (BMF) |

| Fish | 2,3,7,8-TCDD | BCF: ~5000 |

| Mink | 1,2,3,4,6,7,8-HeptaCDD | Log BMF: 1.18 to 1.70 |

| Herring Gulls (from Alewife) | 2,3,7,8-TCDD | Log BMF: 1.51 |

Note: This table presents data for related chlorinated compounds to illustrate the bioaccumulative potential of this class of chemicals.

Environmental Transport Phenomena

The environmental fate of 2,3,7,8-TBDF is intrinsically linked to its ability to move between different environmental compartments and across geographical distances.

Long-Range Environmental Transport Potential Assessment

Key properties influencing LRET include:

Persistence: A long environmental half-life allows the compound to remain in the environment long enough to be transported.

Volatility: The ability to partition into the atmosphere is essential for atmospheric transport.

Deposition: The compound must be able to deposit from the atmosphere into terrestrial or aquatic ecosystems in remote regions.

The detection of PBDD/Fs in Arctic ecosystems, far from any known major sources, serves as compelling evidence of their LRET. itrcweb.org Modeling efforts have further substantiated this, with estimated atmospheric half-lives for PBDD/Fs extending to hundreds of days, which satisfies the criteria for LRET potential under international conventions. itrcweb.org

Inter-Compartmental Partitioning Behavior

The inter-compartmental partitioning of 2,3,7,8-Tetrabromodibenzofuran (2,3,7,8-TeBDF) within biological systems has been investigated, revealing specific distribution patterns in mammalian models. Studies in C57BL/6J mice have shown how the compound distributes between different organs and tissues following oral exposure.

A key finding is the significant accumulation in the liver. The hepatic uptake ratio for 2,3,7,8-TeBDF was determined to be 33% of the administered dose. nih.govresearchgate.net This is lower than that of the highly toxic chlorinated dioxin, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), which can be up to 84%. nih.govresearchgate.net The uptake in the brain, however, is significantly lower, with brain uptake ratios being less than 0.05%. nih.govresearchgate.net Furthermore, the plasma-to-brain transfer ratio for 2,3,7,8-substituted dibenzofurans has been observed to decrease as the number of bromine substitutions increases. nih.govresearchgate.net

These findings indicate a preferential partitioning of 2,3,7,8-TeBDF to the liver over adipose tissue and the brain, which is a critical factor in its toxicokinetics. nih.gov

Table 1: Tissue Distribution of 2,3,7,8-TeBDF in C57BL/6J Mice

| Tissue Compartment | Uptake Ratio (% of Administered Dose) |

|---|---|

| Liver | 33% |

Ecological Bioaccumulation and Trophic Transfer within Food Webs

This compound, as a member of the polybrominated dibenzofuran (B1670420) (PBDF) family, is recognized for its potential to bioaccumulate in organisms and persist in the environment. nih.gov The persistence of this compound is a key factor in its bioaccumulation potential. nih.gov In studies with mice, 2,3,7,8-TeBDF was eliminated from the liver following first-order kinetics with a half-life of 8.8 days, which is comparable to the 8.7-day half-life of TCDD. nih.govresearchgate.net This persistence allows the compound to be retained in tissues, leading to accumulation over time. However, some research suggests that brominated compounds may be less persistent and exhibit less bioaccumulation than their chlorinated counterparts. semanticscholar.org

Evidence of bioaccumulation in aquatic ecosystems has been documented. For instance, this compound has been detected in conger eels at a concentration of 0.03 pg/g wet weight. science.govscience.govscience.govscience.gov The presence of this compound in a predatory species like the conger eel is indicative of trophic transfer, where the chemical moves up the food web from lower to higher trophic levels. The lipophilic (fat-soluble) nature of such compounds facilitates their storage in the fatty tissues of organisms, contributing to their biomagnification as they are transferred through the food chain.

The detection of related mixed halogenated compounds, such as 3-Bromo-2,7,8-trichlorodibenzofuran in species like Sardinella zunasi (0.01 pg/g ww) and conger eel (0.02 pg/g ww), further highlights the complex distribution and trophic movement of these halogenated dibenzofurans within marine food webs. science.govscience.govscience.gov

Table 2: Bioaccumulation of 2,3,7,8-TeBDF and a Related Compound in Marine Species

| Compound | Species | Trophic Level | Concentration (pg/g wet weight) |

|---|---|---|---|

| This compound | Conger eel | Predator | 0.03 |

| 3-Bromo-2,7,8-trichlorodibenzofuran | Sardinella zunasi | Forage fish | 0.01 |

Analytical Methodologies for the Quantification and Identification of 2,3,7,8 Tetrabromodibenzofuran

Advanced Sample Preparation Techniques

Sample preparation is a crucial step that aims to isolate and concentrate 2,3,7,8-TBDF from the sample matrix while removing interfering compounds that could compromise the analysis. silicycle.com The primary goals of these techniques are to remove interferences, concentrate the analyte of interest, and prepare the sample in a solvent compatible with the subsequent instrumental analysis. silicycle.com

The choice of extraction method depends heavily on the nature of the sample matrix (e.g., water, soil, air, biological tissue). The objective is to efficiently transfer the lipophilic 2,3,7,8-TBDF from the sample into an organic solvent.

Liquid-Liquid Extraction (LLE): This classic technique is often used for aqueous samples. A water-immiscible organic solvent, such as methylene (B1212753) chloride or hexane, is mixed with the sample to partition the analyte into the organic phase. epa.gov For instance, a method for analyzing related compounds in water involves spiking a 1 L sample with an internal standard and extracting it with methylene chloride in a separatory funnel. epa.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for both liquid and solid samples. For aqueous samples, the water is passed through a cartridge containing a solid sorbent (like C18-bonded silica) that retains the analyte. researchgate.net The analyte is later eluted with a small volume of an organic solvent. This method is advantageous as it can handle large sample volumes, leading to lower detection limits, and is less labor-intensive than LLE. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a rapid and simple method developed for determining related compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) in water samples. researchgate.netnih.gov In this technique, a fused-silica fiber coated with a polymeric phase is exposed to the sample. The analyte partitions into the coating and is then thermally desorbed directly into the injection port of a gas chromatograph. nih.gov

| Extraction Method | Typical Matrix | Principle | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Water, Liquid Samples | Partitioning of the analyte between two immiscible liquid phases. epa.gov | Well-established, simple equipment. | Requires large volumes of organic solvents, can be labor-intensive, emulsion formation can be an issue. researchgate.net |

| Solid-Phase Extraction (SPE) | Water, Waste Water, Air | Analyte is adsorbed onto a solid sorbent, interferences are washed away, and the analyte is eluted with a solvent. silicycle.comresearchgate.net | High concentration factors, reduced solvent usage compared to LLE, can be automated. researchgate.net | Sorbent selection is critical, potential for matrix effects. |

| Solid-Phase Microextraction (SPME) | Water | Analyte is extracted into a polymeric coating on a fused-silica fiber, followed by thermal desorption. nih.gov | Rapid, simple, solvent-free, high sensitivity. researchgate.net | Fiber fragility, limited sample volume, matrix effects can influence extraction efficiency. nih.gov |

Following extraction, the resulting extract contains not only 2,3,7,8-TBDF but also a multitude of co-extracted matrix components that can interfere with instrumental analysis. epa.gov Therefore, a multi-stage clean-up procedure is essential to purify the sample.

Solid-phase extraction (SPE) is a cornerstone of the clean-up process. silicycle.com Columns packed with various adsorbents are used to separate the target analytes from interferences based on their different chemical properties. A common approach involves using a sequence of columns with different selectivities.

Silica (B1680970) Solid-Phase Extraction: Silica gel is a polar adsorbent widely used in the clean-up of extracts containing polyhalogenated dibenzofurans. The separation mechanism on silica is based on polarity. Nonpolar compounds like 2,3,7,8-TBDF are eluted with nonpolar solvents (e.g., hexane), while more polar interfering compounds are retained on the silica column. Often, the silica is modified with sulfuric acid or potassium hydroxide (B78521) to enhance its clean-up capabilities for different types of interferences. For example, a clean-up procedure might involve passing the extract through a multi-layer silica column containing acidic, basic, and neutral silica layers to remove a wide range of impurities. dioxin20xx.org

High-Resolution Instrumental Analysis

The final step in the analytical workflow is the instrumental analysis, which separates 2,3,7,8-TBDF from other closely related compounds and provides definitive identification and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is the instrumental method of choice for the analysis of 2,3,7,8-TBDF and related compounds. nih.gov High-resolution capillary gas chromatography (HRGC) provides the necessary separating power to resolve the toxic 2,3,7,8-substituted isomer from other, less toxic isomers. chromatographyonline.com

The GC separates volatile compounds based on their boiling points and interaction with the stationary phase of the GC column. A long capillary column (e.g., 60 meters) is typically used to achieve the high resolution needed for isomer-specific separation. windows.net Following separation by the GC, the molecules enter the mass spectrometer, which acts as a highly selective and sensitive detector. For definitive confirmation, high-resolution mass spectrometry (HRMS) is often required, which can measure the mass of ions with very high accuracy, allowing for the determination of the elemental composition. nih.govepa.gov

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| GC Column | 60 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5 or equivalent) dioxin20xx.orgepa.gov | Provides high-resolution separation of isomers. |

| Oven Program | Temperature ramp from a low initial temperature (e.g., 130°C) to a high final temperature (e.g., 300°C). dioxin20xx.org | Elutes compounds in order of their boiling points and ensures sharp peaks. |

| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI). nih.gov | Converts neutral molecules into ions for mass analysis. |

| Mass Analyzer | High Resolution Mass Spectrometer (HRMS), Tandem Mass Spectrometer (MS/MS). nih.govwaters.com | Provides high selectivity and sensitivity for detecting target ions. |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). epa.govwaters.com | Increases sensitivity by monitoring only specific ions characteristic of the analyte. |

The ionization method used in the mass spectrometer's ion source is critical for generating the ions that are subsequently detected.

Electron Ionization (EI): EI is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecules. nih.govnih.gov This process causes the molecule to lose an electron, forming a molecular ion, and also results in extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for compound identification. However, for some molecules, the molecular ion can be weak or absent. waters.com

Negative Ion Chemical Ionization (NICI): NICI is a soft ionization technique that is particularly sensitive for electrophilic compounds containing electronegative atoms, such as the bromine atoms in 2,3,7,8-TBDF. gcms.cz In NICI, a reagent gas (like methane (B114726) or ammonia) is introduced into the ion source. gcms.czcsic.es The reagent gas is ionized by the electron beam, creating low-energy thermal electrons. These electrons are then captured by the analyte molecules, forming negative ions with little to no fragmentation. gcms.cz This often results in an enhanced signal for the molecular ion, leading to higher sensitivity and lower detection limits compared to EI for halogenated compounds. nih.gov

| Characteristic | Electron Ionization (EI) | Negative Ion Chemical Ionization (NICI) |

|---|---|---|

| Ionization Energy | High (Hard Ionization) nih.gov | Low (Soft Ionization) gcms.cz |

| Fragmentation | Extensive, provides structural information. waters.com | Minimal, often dominated by the molecular ion. gcms.cz |

| Sensitivity | Good general-purpose sensitivity. | Excellent sensitivity for electrophilic/halogenated compounds. nih.govgcms.cz |

| Primary Use | Compound identification via spectral libraries. | Trace quantification of specific electronegative compounds. gcms.cz |

While GC-MS is the dominant technique, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offers an alternative for the analysis of 2,3,7,8-TBDF. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. nih.gov

A key advantage of HPLC is that the analysis is performed at or near ambient temperature, which prevents the thermal degradation of labile compounds. nih.gov This makes it suitable for a broader range of molecules without the need for chemical derivatization. When coupled with a mass spectrometer, HPLC-MS provides both separation and sensitive detection. A study demonstrated the simultaneous determination of 2,3,7,8-TCDD and 2,3,7,8-tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF) in water samples using HPLC with a diode-array detector (DAD), achieving a quantification limit of 2.4 µg L⁻¹. scielo.brresearchgate.net Coupling HPLC with a more sensitive detector like a tandem mass spectrometer (MS/MS) would significantly improve detection limits, making it a viable technique for trace-level analysis of brominated dibenzofurans. nih.gov

Isotope Dilution Mass Spectrometry for Enhanced Precision

Isotope dilution mass spectrometry (IDMS) is the gold standard for the quantitative analysis of 2,3,7,8-TBDF and other polyhalogenated dibenzodioxins and dibenzofurans. This technique offers exceptional accuracy and precision by employing isotopically labeled analogs of the target analytes as internal standards.

The core principle of IDMS involves spiking a sample with a known amount of an isotopically labeled standard of 2,3,7,8-TBDF (e.g., ¹³C₁₂-2,3,7,8-TBDF) prior to extraction and cleanup. This labeled standard is chemically identical to the native compound and therefore behaves similarly throughout the analytical process, including extraction, cleanup, and chromatographic separation. Any loss of the native analyte during sample preparation will be mirrored by a proportional loss of the labeled internal standard.

High-resolution gas chromatography (HRGC) is coupled with high-resolution mass spectrometry (HRMS) for the separation and detection of 2,3,7,8-TBDF. The mass spectrometer is operated in the selected ion monitoring (SIM) mode to monitor specific ions characteristic of both the native and the labeled 2,3,7,8-TBDF. The concentration of the native 2,3,7,8-TBDF is then determined by measuring the ratio of the response of the native analyte to that of its labeled counterpart. This approach effectively corrects for any analytical losses and matrix effects, thereby ensuring a highly accurate and precise measurement.

The identification of 2,3,7,8-TBDF is confirmed by several criteria:

The gas chromatographic retention time must fall within a specified window of the corresponding labeled standard.

The ratio of the abundances of two characteristic ions of the native compound must be within a certain tolerance of the theoretical isotopic abundance ratio.

Table 1: Key Parameters in Isotope Dilution Mass Spectrometry for 2,3,7,8-TBDF Analysis

| Parameter | Description | Typical Value/Requirement |

|---|---|---|

| Internal Standard | Isotopically labeled analog of the analyte. | ¹³C₁₂-2,3,7,8-TBDF |

| Instrumentation | High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). | Required |

| Ionization Mode | Electron Ionization (EI). | 70 eV |

| Mass Spectrometry Mode | Selected Ion Monitoring (SIM). | Required |

| Retention Time Window | The acceptable elution time difference between the native compound and its labeled standard. | ± 2 seconds |

| Isotopic Ratio Confirmation | The ratio of two characteristic ions must agree with the theoretical value. | Within ± 15% |

Quality Assurance and Quality Control Protocols in Analytical Chemistry

Rigorous quality assurance (QA) and quality control (QC) protocols are imperative to ensure the reliability and defensibility of data generated from the analysis of 2,3,7,8-TBDF. These protocols are integrated into every stage of the analytical process, from sample collection to data reporting.

Key QA/QC measures include:

Method Blanks: A method blank, consisting of a clean matrix, is processed alongside the samples to assess for any contamination introduced during the analytical procedure.

Laboratory Control Samples (LCS): A clean matrix is spiked with a known concentration of the analyte and is analyzed to evaluate the accuracy and precision of the analytical method.

Matrix Spike/Matrix Spike Duplicates (MS/MSD): A known amount of the analyte is added to a sample, which is then split into two duplicates and analyzed. This is done to assess the effect of the sample matrix on the analytical method's performance.

Internal Standard Recoveries: The recovery of the isotopically labeled internal standards is monitored in every sample to ensure the efficiency of the extraction and cleanup steps.

Acceptance criteria for these QC samples are established to ensure that the data generated meets the required quality standards. Any deviations from these criteria trigger corrective actions, which may include re-analysis of the samples.

Table 2: Typical Quality Control Acceptance Criteria for PBDD/PBDF Analysis

| QC Parameter | Acceptance Criteria | Corrective Action if Criteria Not Met |

|---|---|---|

| Method Blank | Analyte concentration should be below the method detection limit. | Identify and eliminate the source of contamination. Re-extract and re-analyze the batch. |

| Laboratory Control Sample (LCS) Recovery | 70-130% of the true value. | Re-calibrate the instrument and re-analyze the LCS. If it still fails, re-extract and re-analyze the batch. |

| Matrix Spike/Matrix Spike Duplicate (MS/MSD) Recovery | 60-140% of the true value. | Qualify the data as estimated. |

| Relative Percent Difference (RPD) for MS/MSD | ≤ 30% | Qualify the data as estimated. |

| Internal Standard Recovery | 40-130% | Re-analyze the sample. If recovery is still outside the limits, re-extract and re-analyze. |

Development and Validation of Standardized Analytical Methods (e.g., EPA Methods)

Standardized analytical methods, such as those developed by the United States Environmental Protection Agency (EPA), provide a validated framework for the consistent and reliable analysis of 2,3,7,8-TBDF across different laboratories. These methods undergo rigorous development and validation processes to ensure their accuracy, precision, and robustness.

EPA Method TO-9A: This method is designed for the determination of polychlorinated, polybrominated, and brominated/chlorinated dibenzo-p-dioxins and dibenzofurans in ambient air. epa.govwell-labs.com It employs a high-volume air sampler followed by analysis using HRGC/HRMS with isotope dilution. epa.gov The method provides detailed procedures for sample collection, extraction, cleanup, and analysis, along with specific QA/QC requirements. epa.gov

EPA Method 8290A: This method is a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method for the analysis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) in a variety of matrices, and its principles are applicable to their brominated analogs. epa.govkeikaventures.comepa.gov The method is performance-based, allowing for modifications as long as the stringent quality control criteria are met. epa.gov

The validation of these methods involves demonstrating their performance characteristics, including:

Method Detection Limit (MDL): The minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero.

Precision: The degree of agreement among independent measurements of the same sample.

Accuracy: The closeness of a measured value to the true value.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

The use of these standardized methods ensures that data generated for regulatory and research purposes is of known and documented quality.

Table 3: Overview of Relevant EPA Methods for Halogenated Dibenzofuran (B1670420) Analysis

| Method | Analyte Class | Matrix | Key Features |

|---|---|---|---|

| EPA Method TO-9A | PBDDs/PBDFs | Ambient Air | High-volume sampling, HRGC/HRMS, Isotope Dilution epa.gov |

| EPA Method 8290A | PCDDs/PCDFs (applicable to PBDDs/PBDFs) | Various (soil, water, waste) | HRGC/HRMS, Isotope Dilution, Performance-based epa.govkeikaventures.comepa.gov |

Environmental Persistence and Transformation Processes of 2,3,7,8 Tetrabromodibenzofuran

Environmental Half-Life Characterization and Stability Studies

Direct data on the environmental half-life of 2,3,7,8-tetrabromodibenzofuran in matrices such as soil, water, or sediment is not extensively documented. However, its chemical properties suggest a tendency for environmental persistence. The compound is generally insoluble in water and soluble in organic solvents, properties that contribute to its potential for bioaccumulation in ecosystems. evitachem.com It exhibits stability under ambient conditions but is known to be susceptible to decomposition upon exposure to heat or light. evitachem.com

Studies on analogous compounds provide context for its persistence. For instance, the persistence half-life of its chlorinated analog, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), can be as long as 12 years in soil interiors. epa.gov Research suggests that brominated compounds may be less persistent than their chloro derivatives, as they can undergo decomposition more rapidly. semanticscholar.org In biological systems, the persistence of 2,3,7,8-substituted PBDFs has been found to be comparable to similarly structured chlorinated dioxins. nih.gov A study in mice determined that this compound was eliminated from the liver with a half-time of 8.8 days, indicating it is metabolized and not indefinitely retained. nih.gov

Table 1: Stability and Persistence Data Related to this compound

| Parameter | Observation | Compound | Source |

|---|---|---|---|

| General Stability | Stable under ambient conditions; decomposes with heat or light. | This compound | evitachem.com |

| Hepatic Elimination Half-Time (Mice) | 8.8 days | This compound | nih.gov |

| Comparative Persistence | Brominated compounds may be less persistent than corresponding chloro derivatives. | Polybrominated/Polychlorinated Dioxins/Furans | semanticscholar.org |

| Soil Half-Life (Analog) | Up to 12 years in soil interiors. | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | epa.gov |

Degradation Mechanisms and Pathways

The breakdown of this compound in the environment can occur through photolytic, biotic, and abiotic chemical processes.

Photodegradation is a significant transformation pathway for polyhalogenated aromatic compounds. This compound is known to decompose upon exposure to light. evitachem.com Studies on other PBDFs have shown that these compounds undergo degradation when exposed to fluorescent light over several days. semanticscholar.org The primary decomposition products identified were less-brominated compounds, indicating a stepwise removal of bromine atoms. semanticscholar.org The rate of this photolytic degradation appears to be directly proportional to the degree of bromination. semanticscholar.org

For chlorinated analogs like 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), photolysis is also a recognized degradation route, with degradation rates enhanced by the presence of photocatalysts such as titanium dioxide (TiO2) under UV irradiation. researchgate.netsemanticscholar.orgnih.gov The photolytic half-life of TCDD at the water's surface has been estimated to range from 21 hours in summer to 118 hours in winter. epa.gov This suggests that sunlight can be an effective means of transforming these persistent compounds in surface environments.

While specific studies on the microbial metabolism of this compound are scarce, research on related halogenated compounds demonstrates the potential for biotic degradation. Generally, more highly halogenated aromatic compounds are degraded more slowly by microorganisms due to their increased hydrophobicity and reduced reactivity. frontiersin.orgnih.gov

Under anaerobic conditions, a key microbial process for breaking down halogenated aromatic compounds is reductive dehalogenation, where a halogen atom is removed and replaced with a hydrogen atom. This process has been observed for polybrominated diphenyl ethers (PBDEs) and their chlorinated dioxin and furan (B31954) analogs. nih.govberkeley.edu Microbial consortia, including species like Dehalococcoides mccartyi, are known to carry out these transformations. frontiersin.orgnih.gov The process typically occurs slowly, with degradation of highly brominated congeners taking many months. frontiersin.orgnih.gov It is a plausible, though not directly documented, degradation pathway for this compound in anaerobic environments like sediments and certain soils.

Aerobic microorganisms utilize different enzymatic pathways to degrade halogenated aromatic compounds. Studies on the closely related 2,3,7,8-tetrabromodibenzodioxin (TBDD) in rats have shown that the main metabolic pathways involve aromatic hydroxylation and hydrolytic debromination, where bromine substituents are displaced. nih.gov This points to the action of enzymes, likely cytochrome P450 monooxygenases, which introduce hydroxyl groups onto the aromatic rings, making the compound more water-soluble and easier to excrete.

Bacteria such as Sphingomonas wittichii RW1 can catabolize certain chlorinated dioxins through the action of angular dioxygenases, which attack the ether bond and initiate the breakdown of the ring structure. researchgate.net Similarly, ligninolytic fungi produce extracellular enzymes, such as laccases, that can degrade the highly recalcitrant TCDD. vu.nlvu.nl These enzymatic systems represent potential, albeit unconfirmed, biotransformation pathways for this compound.

Table 2: Potential Biotic Degradation Pathways for this compound

| Pathway | Description | Conditions | Evidence Basis |

|---|---|---|---|

| Reductive Dehalogenation (Debromination) | Stepwise removal of bromine atoms, replaced by hydrogen. | Anaerobic | Observed for PBDEs and PCDD/Fs. nih.govberkeley.edu |

| Enzymatic Hydroxylation | Introduction of hydroxyl (-OH) groups onto the aromatic ring. | Aerobic | Observed in rat metabolism of the TBDD analog. nih.gov |

| Angular Dioxygenation | Enzymatic attack on the carbon atoms adjacent to the ether oxygen, leading to ring cleavage. | Aerobic | Observed for chlorinated dioxins with bacteria like Sphingomonas. researchgate.net |

| Fungal Laccase Degradation | Degradation by extracellular fungal enzymes. | Aerobic | Observed for chlorinated dioxins with ligninolytic fungi. vu.nlvu.nl |

Abiotic chemical reactions can also contribute to the transformation of this compound. Reduction reactions using chemical agents can effectively remove bromine atoms from the molecule. evitachem.com A significant area of research for environmental remediation is the use of zero-valent iron (ZVI). ZVI is a cost-effective and environmentally friendly reducing agent used for the reductive removal of various persistent pollutants, including halogenated organic compounds. nih.gov While specific studies on the reaction of this compound with ZVI are not available, the technology has proven effective for a range of chlorinated compounds and is a promising strategy for the engineered remediation of sites contaminated with brominated analogs.

Biotic Degradation via Microbial Metabolism

Factors Influencing Environmental Degradation Kinetics of this compound

The environmental persistence of this compound (2,3,7,8-TBDF) is not absolute, as its degradation is influenced by a variety of environmental factors that affect the kinetics of its transformation processes. The primary routes of degradation are photodegradation and microbial degradation. The rates of these processes are dictated by conditions within environmental compartments such as soil, water, and air.

A significant factor in the photodegradation of brominated flame retardants, which are precursors to PBDD/Fs, is the wavelength of light. Degradation rates are significantly higher under shorter wavelengths (180–400 nm) compared to longer wavelengths (400–700 nm) nih.gov. The solvent or medium in which the compound is present also plays a crucial role. For instance, the photodegradation rates of new brominated flame retardants were found to be fastest in acetone, followed by toluene, and then n-hexane nih.gov.

The presence of other substances in the environment can either enhance or inhibit degradation. Humic substances, for example, have been shown to increase the photodegradation rate of some pesticides nih.gov. Conversely, in other studies, humic and fulvic acids have demonstrated a quenching effect on the photodecomposition of certain herbicides on soil surfaces nih.gov.

For microbial degradation, the availability of other carbon sources is a critical factor. Studies on the biodegradation of the chlorinated analog, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), have shown that the degradation rate is influenced by the presence of other organic compounds. For instance, bacterial cultures degraded 2,3,7,8-TCDD more effectively when dimethyl sulfoxide (B87167) (DMSO) was the sole carbon and energy source, with the addition of other sources like vanillin, amino acids, sodium lactate, and sodium acetate (B1210297) slowing down or even stopping the degradation process nih.govresearchgate.net.

The physical state and location of the compound also affect its degradation kinetics. Higher chlorinated PCDD/Fs have been observed to degrade more easily in the presence of certain catalysts due to their lower vapor pressure, which leads to greater adsorption on the catalyst surface where degradation occurs nih.gov.

Detailed Research Findings on Degradation Kinetics

Specific kinetic data for 2,3,7,8-TBDF is scarce in scientific literature. However, studies on closely related compounds provide insight into the factors affecting its environmental half-life.

Photodegradation Kinetics of New Brominated Flame Retardants (NBFRs)

Research on the photodegradation of four new brominated flame retardants (PBBA, PBEB, PBT, and HBB) provides valuable data on the influence of the solvent medium. The degradation was found to follow pseudo-first-order kinetics nih.gov.

| Solvent | Degradation Rate Constant (min⁻¹) |

|---|---|

| Acetone | 0.1702 - 0.3008 |

| Toluene | 0.0408 - 0.0534 |

| n-Hexane | 0.0124 - 0.0299 |

Biodegradation of 2,3,7,8-TCDD in the Presence of Different Carbon Sources

A study on the biodegradation of 2,3,7,8-TCDD by bacterial communities demonstrated a significant dependence of the degradation rate on the available carbon and energy sources. The degradation percentages over 60 days are summarized below nih.gov.

| Additional Carbon Source (in addition to DMSO) | Degradation of 2,3,7,8-TCDD after 60 days (%) |

|---|---|

| None (DMSO only) | ~95 |

| 1 mM Vanillin | 73 |

| 5 mM Vanillin | 36 |

| 5 mM Sodium Salicylate | 56 |

| Amino Acids | No degradation |

| Sodium Lactate and Sodium Acetate | No degradation |

These findings suggest that the environmental degradation kinetics of 2,3,7,8-TBDF are complex and dependent on a multitude of interacting factors. The specific conditions of the environmental matrix, including the presence of other organic and inorganic substances, light conditions, and the microbial community, will ultimately determine the rate at which this compound is transformed and removed from the environment.

Mechanistic Investigations of 2,3,7,8 Tetrabromodibenzofuran Bioactivity

Aryl Hydrocarbon Receptor (AhR) Activation and Signal Transduction Cascades

The bioactivity of 2,3,7,8-TBDFr is intrinsically linked to its ability to activate the AhR signaling pathway. This pathway is a central mechanism by which cells respond to a variety of environmental compounds.

Ligand-Receptor Interactions and Nuclear Translocation

Upon entering the cell, 2,3,7,8-TBDFr binds to the AhR, which resides in the cytoplasm as part of a protein complex. This binding event causes a conformational change in the AhR, leading to the dissociation of its chaperone proteins. The activated ligand-receptor complex then translocates from the cytoplasm into the nucleus. Inside the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT) protein.

Regulation of Gene Expression (e.g., Xenobiotic Response Element, CYP1A1, CYP1B1)

The AhR/ARNT heterodimer functions as a transcription factor that binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs), which are located in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes such as CYP1A1 and CYP1B1. These enzymes are involved in the metabolism of foreign compounds (xenobiotics). The induction of CYP1A1 and CYP1B1 is a hallmark of AhR activation by dioxin-like compounds, including 2,3,7,8-TBDFr.

Cross-Reactivity with Dioxin Antibodies

Immunoassays are often used for the rapid screening of dioxin-like compounds. These assays typically employ antibodies raised against chlorinated dioxins, such as TCDD. Studies have shown that these antibodies can exhibit cross-reactivity with brominated analogs, including 2,3,7,8-TBDFr. However, the degree of cross-reactivity can be variable and often lower for brominated compounds compared to their chlorinated counterparts. This can lead to an underestimation of the total toxic equivalents (TEQs) in samples containing a significant proportion of polybrominated dibenzo-p-dioxins/furans (PBDDs/Fs) when analyzed by these immunoassays nih.gov. The differences in homologue-specific cross-reactivity responses, sample matrix, and the presence of other competing compounds can affect the accuracy of these immunoassays for brominated compounds nih.gov.

Comparative Biological Potency Assessment in Experimental Systems

To assess the risk posed by 2,3,7,8-TBDFr and other dioxin-like compounds, their biological potency is often compared to that of the most potent congener, TCDD. This is achieved through the determination of Relative Effect Potency (REP) values and their comparison with internationally recognized Toxic Equivalency Factors (TEFs).

Determination of Relative Effect Potency (REP) Values

Relative Effect Potency (REP) values are determined in vitro bioassays and express the potency of a compound relative to TCDD, which is assigned a value of 1.0. Various cell-based bioassays, such as the Chemically Activated LUciferase gene eXpression (CALUX) assay, are used to measure the induction of AhR-mediated gene expression. Studies using the CALUX bioassay have determined REP values for several brominated dibenzofurans. For instance, one study reported that the REP values for brominated compounds were comparable to the World Health Organization (WHO) TEFs for their chlorinated analogs nih.gov.

The following table summarizes REP values for 2,3,7,8-TBDFr from a study using the DR CALUX® bioassay.

| Compound | Bioassay | Relative Effect Potency (REP) |

| 2,3,7,8-Tetrabromodibenzofuran | DR CALUX® | 0.3 |

Data derived from research on the relative potency of various dioxin-like compounds.

Intercomparison with Toxic Equivalency Factors (TEFs) of Polychlorinated Analogs

Toxic Equivalency Factors (TEFs) are consensus values, established by expert committees like the WHO, that are used for risk assessment of dioxin-like compounds. These factors are based on a comprehensive review of all available in vivo and in vitro data. The TEF for the chlorinated analog, 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), is 0.1.

A joint World Health Organization (WHO) and United Nations Environment Programme (UNEP) expert consultation evaluated the inclusion of brominated analogs into the TEF scheme. Based on the limited mammalian REP database for these compounds, it was concluded that a sufficient differentiation from the current TEF values of the chlorinated analogues was not possible. The REPs for polybrominated dibenzofurans (PBDFs) in mammals were found to closely follow those of their chlorinated counterparts, generally within one order of magnitude. Consequently, the expert panel recommended the use of the same TEF values for brominated congeners as for their chlorinated analogs as an interim approach for human risk assessment, pending more detailed future research nih.gov.

The following table provides a comparison of the interim TEF for 2,3,7,8-TBDFr with the established TEF for its chlorinated analog, 2,3,7,8-TCDF.

| Compound | Halogenation | Interim/Established TEF |

| This compound | Brominated | 0.1 |

| 2,3,7,8-Tetrachlorodibenzofuran | Chlorinated | 0.1 |

TEF values are based on the World Health Organization's recommendations.

Structure-Activity Relationships in Halogenated Aromatic Hydrocarbons

The toxicity of halogenated aromatic hydrocarbons, including dibenzofurans, is intrinsically linked to their chemical structure. The number and position of halogen atoms on the dibenzofuran (B1670420) backbone are critical determinants of their biological potency. The most potent congeners are those with halogen substitutions at the lateral 2, 3, 7, and 8 positions. wikipedia.orgepa.gov This specific substitution pattern confers a planar structure to the molecule, which is a key requirement for high-affinity binding to the AhR. nih.gov

The type of halogen atom also influences the toxic potency. Generally, brominated congeners are considered to be slightly less potent than their chlorinated counterparts. This is reflected in the Toxic Equivalency Factors (TEFs), which are used to express the toxicity of different dioxin-like compounds relative to TCDD, the most toxic compound in this class. While specific TEF values for all brominated dibenzofurans are not as extensively established as for their chlorinated analogs, the general trend of lower potency for brominated compounds is recognized.

The interaction with the AhR is a necessary step for the manifestation of the toxic effects of these compounds. nih.gov Upon binding, the ligand-AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) protein. This heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to altered transcription of a battery of genes. nih.govnih.gov The persistent activation of this pathway is thought to be a key driver of the observed toxicities. nih.gov

| Compound Class | Key Structural Features for High Potency | General Trend in Potency |

|---|---|---|

| Polychlorinated Dibenzofurans (PCDFs) | Chlorine atoms at positions 2, 3, 7, and 8; planarity | Generally more potent than brominated analogs |

| Polybrominated Dibenzofurans (PBDFs) | Bromine atoms at positions 2, 3, 7, and 8; planarity | Generally less potent than chlorinated analogs |

| Mixed Halogenated Dibenzofurans (PXDFs) | Presence of both chlorine and bromine atoms at lateral positions | Potency is variable and congener-specific |

Other Molecular and Biochemical Interactions (e.g., Proteasomal Degradation, Cellular Stress Response)

Beyond the direct activation of the AhR signaling pathway, the bioactivity of this compound involves other complex molecular and biochemical interactions. These have been more extensively characterized for TCDD, and similar mechanisms are presumed for TBDD due to their shared mode of action via the AhR.

Proteasomal Degradation:

Activation of the AhR by ligands such as TCDD leads to a significant reduction in the steady-state levels of the AhR protein. nih.govcdc.gov This downregulation is mediated by the ubiquitin-proteasome pathway. nih.govcdc.gov Following ligand binding and nuclear translocation, the AhR is targeted for degradation by the 26S proteasome. nih.gov This process involves the ubiquitination of the AhR protein, marking it for destruction. nih.gov Inhibition of the proteasome leads to an accumulation of the nuclear AhR-ARNT complex and a "superinduction" of target gene expression, indicating that proteasomal degradation of the AhR serves as a negative feedback mechanism to control the activity of the activated receptor. nih.gov

Cellular Stress Response:

Exposure to halogenated aromatic hydrocarbons like TCDD is known to induce a state of oxidative stress in various tissues. nih.govresearchgate.net This is characterized by an increased production of reactive oxygen species (ROS). nih.govnih.gov The induction of oxidative stress is considered to be a significant contributor to the toxic effects of these compounds, including DNA damage and tumor promotion. nih.govnih.gov The generation of ROS can lead to lipid peroxidation, damage to cellular macromolecules, and alterations in cellular signaling pathways. nih.gov The AhR appears to play a role in mediating this oxidative stress response. researchgate.net

| Molecular Interaction | Description | Presumed Consequence for 2,3,7,8-TBDD Exposure |

|---|---|---|

| Proteasomal Degradation of AhR | Ligand-activated AhR is targeted for degradation by the ubiquitin-proteasome pathway. nih.govcdc.gov | Negative feedback regulation of AhR signaling, potentially modulating the duration and intensity of the biological response. |

| Cellular Stress Response (Oxidative Stress) | Increased production of reactive oxygen species (ROS), leading to cellular damage. nih.govnih.gov | Contribution to a range of toxic endpoints, including DNA damage and potential carcinogenicity. |

Ecological Risk Assessment and Management Frameworks for 2,3,7,8 Tetrabromodibenzofuran

Criteria for Persistent Organic Pollutants (POPs) Assessment

The Stockholm Convention on Persistent Organic Pollutants provides a globally recognized framework for identifying and regulating POPs. researchgate.netnih.gov Chemicals are evaluated against specific criteria to determine if they warrant international action. nih.govepa.gov 2,3,7,8-Tetrabromodibenzofuran, as a member of the polybrominated dibenzofurans (PBDFs) class, is assessed based on the characteristics of persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects. epa.govprinceton.edu

Persistence: This criterion assesses the length of time a chemical remains intact in the environment before breaking down. researchgate.netepa.gov POPs are resistant to degradation by photolytic, biological, and chemical processes. The Stockholm Convention specifies thresholds for half-life in various environmental media. princeton.edunih.gov

Bioaccumulation: This refers to the process by which a chemical accumulates in living organisms, reaching higher concentrations than in the surrounding environment. researchgate.netepa.gov For POPs, this is typically indicated by a high bioconcentration factor (BCF) or octanol-water partition coefficient (Log Kow), reflecting the substance's tendency to accumulate in fatty tissues. princeton.edu

Long-Range Environmental Transport (LRET): This criterion evaluates the potential for a chemical to travel far from its source. researchgate.netnih.gov Semi-volatile compounds can be transported long distances in the atmosphere and deposited in remote regions like the Arctic, far from where they were produced or used. nih.govprinceton.edu

Adverse Effects: Evidence of harm to human health or the environment is the final screening criterion. researchgate.netepa.gov For dioxin-like compounds such as 2,3,7,8-TBDF, this includes a range of toxic effects, which are often mediated through a common mechanism of action. mdpi.comnih.gov

| Criterion | Description | Quantitative Threshold (Annex D of Stockholm Convention) |

|---|---|---|

| Persistence | The ability of a substance to resist degradation in various environmental compartments. | Half-life in water > 2 months, OR Half-life in soil > 6 months, OR Half-life in sediment > 6 months. princeton.edu |

| Bioaccumulation | The tendency of a substance to accumulate in living organisms. | Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF) > 5,000, OR Log Kow > 5 (in the absence of BCF/BAF data). princeton.edu |

| Potential for Long-Range Environmental Transport (LRET) | The potential for the substance to travel long distances from its source. | Evidence of presence in remote locations, OR Monitoring data showing transport, OR Environmental fate properties (e.g., half-life in air > 2 days). princeton.edu |

| Adverse Effects | Evidence of harm to human health or the environment. | Evidence of toxicity or ecotoxicity that warrants global concern. nih.gov |

Methodologies for Ecological Risk Characterization

The ecological risk characterization for 2,3,7,8-TBDF and related PBDFs primarily utilizes the Toxic Equivalency Factor (TEF) methodology. This approach is essential for assessing the risk of complex mixtures of dioxin-like compounds found in the environment.

The TEF approach compares the toxicity of individual dioxin-like congeners to that of the most potent and well-studied congener, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1. polito.it Other compounds are assigned a TEF value based on their relative potency. The total toxic equivalency (TEQ) of a mixture is calculated by summing the product of the concentration of each congener and its respective TEF.

A joint World Health Organization (WHO) and United Nations Environment Programme (UNEP) expert consultation concluded that polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) elicit a spectrum of toxic effects similar to their chlorinated analogues. researchgate.netnih.gov Due to limited toxicological data for many brominated congeners, it has been recommended to use the same TEF values for brominated compounds as for their chlorinated counterparts as an interim measure for human risk assessment. researchgate.netnih.gov

For ecotoxicological risk assessment, particularly for fish, the use of species-specific relative effect potencies (REPs) derived from studies like fish embryo assays is recommended due to observed differences in potency. nih.govmdpi.com Research on rainbow trout early life stage mortality has shown that 2,3,7,8-TBDF was 9-fold more potent than its chlorinated analog, 2,3,7,8-TCDF. mdpi.com

The risk characterization process integrates exposure and effects data. bioone.orgnih.gov It involves:

Hazard Identification: Identifying 2,3,7,8-TBDF as a potential stressor.

Exposure Assessment: Measuring or modeling the concentration, duration, and route of exposure for ecological receptors (e.g., fish, birds, mammals) in various environmental media like soil, sediment, and water.

Effects Assessment (Dose-Response): Using TEFs or REPs to evaluate the potential for adverse effects based on the exposure levels.

Risk Characterization: Combining the exposure and effects assessments to estimate the likelihood of adverse ecological effects occurring. bioone.org This can be done by comparing environmental concentrations (or calculated TEQs) to established ecotoxicological reference values. bioone.org

| Compound | WHO2005 TEF (for Mammals and Humans) |

|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF) | 0.1 |

| This compound (2,3,7,8-TBDF) | 0.1 (Interim value, same as chlorinated analogue) researchgate.netnih.gov |

| 1,2,3,7,8-Pentachlorodibenzofuran | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 0.3 |

Note: The TEF for 2,3,7,8-TBDF is an interim value recommended for use in risk assessment pending further data. researchgate.net

Strategies for Environmental Mitigation and Remediation Technologies

Mitigation and remediation of environments contaminated with 2,3,7,8-TBDF require technologies capable of destroying the molecule or separating it from the environmental matrix. Due to their persistence and low bioavailability, treating PBDFs presents significant challenges. Several technologies, often adapted from those used for chlorinated dioxins and other persistent organic pollutants, are available.

Thermal Treatment: This is a well-established method for destroying organic contaminants in soil and sludge.

Incineration: High-temperature (>1,000°F) combustion effectively destroys the chemical structure of PBDFs. princeton.edu

Thermal Desorption: This technology uses heat (200 to 1,000°F) to vaporize contaminants from soil, which are then collected and treated in a separate unit. princeton.edu Low-temperature thermal desorption (around 300°C) has been shown to be effective for removing dibenzofurans from soil while potentially retaining some soil functionality. nih.gov

Photolytic Degradation (Photolysis): This process uses light energy, particularly UV radiation, to break down chemical bonds. Photodegradation has been shown to be an effective method for degrading polybrominated compounds in water. nih.govnih.gov Studies show that UV irradiation can lead to the stepwise debromination of these molecules. nih.govepa.gov However, a significant concern is the potential for incomplete degradation to form other, potentially toxic, brominated or mixed halogenated dibenzofurans. researchgate.netmdpi.com

Bioremediation: This strategy utilizes microorganisms to break down contaminants. While PBDFs are generally resistant to biodegradation, research has identified specific microbial strains, particularly fungi, capable of degrading their chlorinated counterparts. nih.govnih.gov Bioremediation is considered a more cost-effective and environmentally friendly alternative to physical and chemical methods. mdpi.com Techniques may include enhancing the activity of indigenous microbial populations or introducing specialized microbes to the contaminated site.

Other Technologies:

Soil Washing: This ex-situ process uses a liquid solution, often containing surfactants, to scrub contaminants from excavated soil. mdpi.com The resulting contaminant-rich liquid requires further treatment. researchgate.netmdpi.com

Solidification/Stabilization: This method does not destroy the contaminant but immobilizes it within a solid matrix (like cement or fly ash) to reduce its mobility and prevent it from leaching into the environment. princeton.edu

| Technology | Principle of Operation | Applicability and Considerations |

|---|---|---|

| Thermal Desorption | Heat is applied to vaporize contaminants from soil or sediment for collection and off-gas treatment. princeton.edu | Effective for soil and sludge; can be performed in-situ or ex-situ. Lower temperatures (e.g., 300°C) can be effective for dibenzofurans. nih.govpolito.it |

| Incineration | High-temperature combustion completely destroys the organic contaminant structure. princeton.edu | Highly effective but can be energy-intensive and costly; requires careful control of emissions. |

| Photolytic Degradation | UV light breaks the carbon-bromine bonds, leading to debromination and degradation of the molecule. nih.gov | Primarily applicable to water treatment. nih.gov The formation of toxic byproducts is a potential drawback. mdpi.com |

| Bioremediation | Microorganisms (bacteria, fungi) metabolize the contaminant, breaking it down into less harmful substances. nih.govmdpi.com | Cost-effective and environmentally friendly, but degradation rates can be slow and depend on environmental conditions. mdpi.com |

| Soil Washing | A water-based solution with additives (e.g., surfactants) is used to separate contaminants from soil particles. mdpi.com | Ex-situ process; generates a contaminated liquid waste stream that requires secondary treatment. mdpi.com |

| Solidification/Stabilization | Contaminants are physically bound or encapsulated within a solid matrix to reduce mobility. princeton.edu | Does not destroy the contaminant; reduces risk by limiting exposure pathways. Effective for treating residual contamination. |

Regulatory Landscape and Environmental Policy for 2,3,7,8 Tetrabromodibenzofuran

International Regulatory Frameworks

The primary international treaty addressing substances like 2,3,7,8-TeBDF is the Stockholm Convention on Persistent Organic Pollutants (POPs) . This global treaty aims to protect human health and the environment by eliminating or restricting the production and use of POPs. wikipedia.org

While polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) are already listed in Annex C of the Convention as unintentionally produced chemicals, there has been a formal proposal to list polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs), which includes brominated congeners like 2,3,7,8-TeBDF. iaeg.com This proposal is based on evidence that these substances meet the Convention's screening criteria for persistence, bioaccumulation, long-range environmental transport, and adverse effects. iaeg.com

The core objective of the Stockholm Convention is to eliminate or reduce the release of POPs into the environment. epa.gov For unintentionally produced POPs, parties to the convention are required to develop national action plans and promote the use of "Best Available Techniques" (BAT) and "Best Environmental Practices" (BEP) for sources that release these chemicals.

Key Provisions of the Stockholm Convention Relevant to Unintentionally Produced Furans:

| Provision | Requirement | Relevance to 2,3,7,8-TeBDF |

| Annex C | Lists chemicals subject to measures for minimizing unintentional releases. | While not explicitly named, the class of halogenated dibenzofurans is targeted. A proposal is in place to formally include PBDD/Fs. iaeg.com |

| Article 5 | Requires parties to reduce or eliminate total releases from anthropogenic sources of the chemicals listed in Annex C. | Mandates the development of national strategies to control sources like waste incinerators and industrial boilers, which are known emitters of PBDFs. |

| BAT/BEP | Parties must promote the application of Best Available Techniques and Best Environmental Practices for new and existing sources. | This encourages the adoption of advanced emission control technologies and process modifications to prevent the formation and release of 2,3,7,8-TeBDF. |

National and Regional Regulatory Measures

Various countries and regions have implemented measures that directly or indirectly regulate 2,3,7,8-TeBDF and related compounds. These often take the form of chemical prohibitions, substance listings, and waste management regulations.

In the United States , halogenated dibenzofurans are regulated under several federal statutes:

Toxic Substances Control Act (TSCA): The U.S. Environmental Protection Agency (EPA) has the authority to require testing and reporting for chemical substances that may be contaminated with halogenated dibenzodioxins (HDDs) or dibenzofurans (HDFs), including totally brominated congeners. ecfr.gov